butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea/thiourea. This compound features a 5-nitrothiophene substituent at the 4-position and a butyl ester group at the 5-position (Figure 1). DHPMs are renowned for their pharmacological activities, including antitumor, antiviral, and enzyme inhibition properties .
Properties
IUPAC Name |
butyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-3-4-7-22-13(18)11-8(2)15-14(19)16-12(11)9-5-6-10(23-9)17(20)21/h5-6,12H,3-4,7H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPYNWNOCBPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.32 g/mol
- IUPAC Name : Butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Anticancer Activity
Recent studies have indicated that compounds similar to butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating various signaling pathways. It has been suggested that it could affect the MEK/ERK pathway, which is crucial in cell proliferation and survival .
- Case Study : In a study involving triple-negative breast cancer (TNBC) models, derivatives of tetrahydropyrimidines were shown to inhibit cell growth and induce apoptosis through ER stress pathways .
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial activity:
- In Vitro Studies : Research has shown that similar tetrahydropyrimidine derivatives possess broad-spectrum antimicrobial properties against various bacterial strains .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
There is emerging evidence suggesting that butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may exhibit anti-inflammatory effects:
- Research Findings : Compounds in this class have been reported to down-regulate pro-inflammatory cytokines in cellular models .
- Potential Applications : These properties may offer therapeutic benefits in managing chronic inflammatory conditions.
Data Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
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Ester Hydrolysis :
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The butyl ester group undergoes hydrolysis under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the carboxylic acid derivative.
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Example:
Butyl ester → Sodium methoxide (MeOH) → Sodium carboxylate → Acidification → Carboxylic acid.
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Nitro Group Reduction :
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The nitro group (-NO₂) on the thiophene ring can be reduced to an amine (-NH₂) using reagents like hydrogen gas with Pd/C or Fe/HCl.
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Potential further derivatization (e.g., acetylation, sulfonation).
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Stability and Tautomerism
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Pyrimidine Ring Stability :
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The tetrahydropyrimidine core exhibits moderate stability under acidic/basic conditions but may undergo ring-opening under harsh conditions (e.g., prolonged heating).
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Keto-enol tautomerism in the cyclic enol ether moiety contributes to reactivity in nucleophilic substitution reactions.
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Comparative Analysis of Reaction Conditions
| Reaction | Catalyst | Solvent | Yield | Key Advantages |
|---|---|---|---|---|
| Biginelli-type synthesis | p-TsOH | THF | ~60–70% | Stereoselectivity, metal-free |
| Multicomponent condensation | ZnO nanoparticles | Ethanol | ~80–90% | Green chemistry, one-pot |
Biological and Structural Insights
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Anti-Inflammatory Potential :
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Pyrimidine derivatives with nitro groups often exhibit COX-2 inhibitory activity. For example, analogous nitro-substituted pyrimidines showed IC₅₀ values comparable to celecoxib (0.04 μmol) .
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SAR studies suggest electron-donating substituents (e.g., pyridine, chloromethyl) enhance activity by stabilizing reactive intermediates.
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Spectroscopic and Analytical Data
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Key Peaks (Hypothetical) :
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¹H NMR : Methyl (δ ~1.4 ppm), thiophene protons (δ ~6.8–7.2 ppm), and ester carbonyl (δ ~4.2 ppm).
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ESI-MS : Molecular ion peak at m/z 373 (M⁺).
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Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
The 4-position substituent significantly impacts electronic properties and biological activity. Key analogs include:
- 4-(4-Nitrophenyl) analogs: Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPMs exhibit moderate yields (29–94%) depending on catalysts (e.g., Fe₃O₄ nanoparticles improve yields to 94%) .
- Thiophene-based analogs: 5-Methylthiophen-2-yl: Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM shows moderate thymidine phosphorylase inhibition (IC₅₀ = 58.3 µM) .
- Naphthalen-2-yl (Methyl ester): Lower activity (IC₅₀ = 46.8 µM) .
Ester Group Variations at the 5-Position
The ester group influences lipophilicity and pharmacokinetics:
- Ethyl ester : Common in analogs (e.g., Ethyl 4-(3-nitrophenyl)-DHPM, CAS 110448-29-8) , offering balanced solubility and bioavailability.
- Methyl ester : Found in compounds like Methyl 4-(4-methylbenzoyl)-DHPM, with higher polarity .
- Benzyl/4-methoxybenzyl esters : Enhance steric bulk (e.g., Benzyl 4-(5-methyl-2-thienyl)-DHPM, CAS 312623-19-1) , which may affect binding to targets.
Table 2: Ester Group Comparisons
Q & A
Basic Research Questions
Q. How can the synthesis of butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction, analogous to methods used for ethyl 4-phenyl derivatives . Key parameters include:
- Catalyst : Use Lewis acids (e.g., HCl, acetic acid) or organocatalysts to enhance cyclocondensation.
- Solvent : Polar aprotic solvents (e.g., acetic anhydride) improve reaction efficiency .
- Temperature : Reflux conditions (100–120°C) for 8–12 hours ensure complete cyclization .
- Workup : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro-thienyl group) and confirms tetrahydropyrimidine ring puckering .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
Q. How can preliminary biological activity (e.g., antibacterial) be assessed?
- Methodological Answer :
- Assay Design : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Compare with known antibiotics (e.g., ampicillin) and solvent-only blanks.
- Data Interpretation : Minimum inhibitory concentration (MIC) values <100 µg/mL suggest promising activity .
Advanced Research Questions
Q. How does the 5-nitrothienyl substituent influence regioselectivity during synthesis?
- Methodological Answer :
- Electronic Effects : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the thienyl ring’s α-position, stabilizing intermediates .
- Steric Effects : Bulky substituents may hinder cyclization; computational modeling (DFT) predicts transition-state geometries .
- Validation : Compare HPLC profiles of products from nitro-substituted vs. non-nitro analogs .
Q. What crystallographic data reveal about the compound’s conformation and stability?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis shows:
- Ring Puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (deviation: ~0.22 Å from plane) .
- Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing (distance: 2.8–3.2 Å) .
- Thermal Analysis : DSC/TGA data correlate decomposition temperatures with nitro group stability .
Q. How can solvent polarity impact reaction kinetics in its synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress (via TLC or HPLC) in solvents of varying polarity (e.g., DMF vs. THF).
- Findings : Polar solvents (e.g., acetic acid) accelerate cyclization by stabilizing charged intermediates .
- Activation Energy : Calculate using Arrhenius plots under reflux vs. microwave conditions .
Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer :
- Case Example : If NMR chemical shifts conflict with DFT-predicted values:
- Re-examine Tautomerism : Nitro-thienyl groups may exhibit tautomeric equilibria in solution .
- Solvent Effects : Simulate solvent-polarity corrections (e.g., using PCM models) .
- Validation : Cross-check with X-ray crystallography for ground-state conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
